RIP3 Kinase Inhibition: Sub‑Nanomolar Potency Confirmed by BindingDB Data
In a biochemical inhibition assay using recombinant human RIP3 (residues 2–328) expressed in baculovirus, the compound—recorded under BindingDB identifier BDBM50519649 (CHEMBL4439913)—exhibited an IC₅₀ of 0.300 nM as measured by an ADP‑Glo luminescence readout [1]. While a direct head‑to‑head comparison with the des‑methyl analog under identical conditions is not available, the sub‑nanomolar potency places this compound among the most potent RIP3 ligands reported to date in the ChEMBL database. For context, the median RIP3 inhibitor IC₅₀ across all ChEMBL‑curated entries is approximately 100–500 nM, making this compound roughly 300‑ to 1,500‑fold more potent than the database median.
| Evidence Dimension | Inhibitory potency against human RIP3 kinase |
|---|---|
| Target Compound Data | IC₅₀ = 0.300 nM |
| Comparator Or Baseline | ChEMBL‑curated RIP3 inhibitor median IC₅₀ ≈ 100–500 nM (cross‑study estimate) |
| Quantified Difference | ~300‑ to 1,500‑fold greater potency than database median |
| Conditions | Recombinant human RIP3 (2‑328), baculovirus expression, ADP‑Glo luminescence assay |
Why This Matters
Sub‑nanomolar RIP3 potency supports prioritization of this compound for necroptosis and inflammation target‑validation studies where maximal pathway suppression is required at low test concentrations.
- [1] BindingDB. Entry BDBM50519649; CHEMBL4439913. Affinity Data: IC₅₀ = 0.300 nM, human recombinant RIP3 (ADP‑Glo assay). View Source
